molecular formula C22H22N2O3S B2964707 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1903341-10-5

1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2964707
CAS No.: 1903341-10-5
M. Wt: 394.49
InChI Key: PVVVDJOJIXXGLF-UHFFFAOYSA-N
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Description

This compound (CAS: 1903341-10-5) features an 8-azabicyclo[3.2.1]octane (tropane) scaffold substituted at the 8-position with a 4-(thiophen-3-yl)benzoyl group and at the 3-position with pyrrolidine-2,5-dione (succinimide). The succinimide group may contribute to hydrogen bonding or solubility properties.

Properties

IUPAC Name

1-[8-(4-thiophen-3-ylbenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-20-7-8-21(26)24(20)19-11-17-5-6-18(12-19)23(17)22(27)15-3-1-14(2-4-15)16-9-10-28-13-16/h1-4,9-10,13,17-19H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVDJOJIXXGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic precursor containing the necessary stereochemical information, followed by a series of transformations to form the bicyclic scaffold.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure that incorporates both azabicyclo and pyrrolidine moieties. It has a molecular weight of approximately 416.5 g/mol. The compound also features a thiophene ring, known for its electronic properties, making it interesting for various chemical applications. The structural complexity and presence of functional groups suggest its potential in medicinal chemistry for developing novel drug candidates that may interact with biological targets.

Scientific Research Applications

This compound has applications in:

  • Enantioselective construction The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide. Methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives.
  • Synthesis of novel compounds It is also used in the synthesis of novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides. These compounds were synthesized through an isocyanide insertion reaction and evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
DAU 6215Contains pyrrolidine and thiophenePotential 5-HT3 antagonist
3-(3-Methylthiophen-2-yl)-pyrrolidinePyrrolidine core with thiopheneEvaluated for anticonvulsant activity
8-Azabicyclo[3.2.1]octan derivativesBicyclic structure similarExplored for antibacterial properties

Mechanism of Action

The mechanism of action of 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues of the Tropane Core

Key analogues differ in substituents on the tropane system, affecting biological activity and physicochemical properties.

Compound Name (CAS) Substituent at 8-Position Substituent at 3-Position Molecular Formula Molecular Weight Key References
Target Compound (1903341-10-5) 4-(Thiophen-3-yl)benzoyl Pyrrolidine-2,5-dione C₂₃H₂₁N₂O₃S 413.5
1-((1R,5S)-8-(2-(m-Tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (1903151-56-3) 2-(m-Tolyl)acetyl Pyrrolidine-2,5-dione C₂₂H₂₅N₂O₃ 379.5
1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (2058514-25-1) 4-Fluoro-3-methylphenyl sulfonyl Pyrrolidine-2,5-dione C₁₈H₂₁FN₂O₄S 380.4
1-((1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (2058740-68-2) 2-(2,4-Dichlorophenoxy)acetyl Pyrrolidine-2,5-dione C₁₉H₂₀Cl₂N₂O₄ 411.3
Key Observations:
  • Electronic Effects : The thiophene-benzoyl group in the target compound introduces sulfur-mediated π-stacking or hydrophobic interactions, distinct from the electron-withdrawing sulfonyl group in CAS 2058514-25-1.
  • Steric Bulk : The m-tolyl acetyl group (CAS 1903151-56-3) may reduce steric hindrance compared to the bulkier benzoyl-thiophene moiety.

Physicochemical Properties

  • Molecular Weight : The target compound (413.5 g/mol) falls within the range of drug-like molecules, comparable to analogues (379.5–411.3 g/mol).
  • Solubility : The sulfonyl group in CAS 2058514-25-1 may improve solubility relative to the thiophene-benzoyl group.

Biological Activity

The compound 1-{8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic molecule characterized by a unique bicyclic structure that incorporates both thiophene and benzoyl moieties. This structural composition suggests potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The following sections will delve into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound can be represented as:

C18H19N1O2S1C_{18}H_{19}N_{1}O_{2}S_{1}

This structure includes a bicyclo[3.2.1]octane framework, which is known for its unique three-dimensional arrangement that can significantly influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of pathogens.
  • Anticancer Properties : Structural motifs may allow interactions with enzymes or receptors involved in cancer pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can involve several methodologies, often focusing on the modification of the thiophene and benzoyl groups to enhance biological activity. The SAR studies help in understanding which structural features contribute to its potency.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-Azabicyclo[4.2.0]octan-3-oneBicyclic structure with nitrogenLacks thiophene; more saturated
4-(Thiophen-3-yl)-N-benzoylpiperidineContains thiophene and benzoyl groupsDifferent bicyclic framework
8-Azabicyclo[5.3.0]decaneLarger bicyclic systemIncreased ring size; different reactivity

These compounds illustrate the unique combination of functional groups present in This compound , which may confer distinct biological activities not found in its analogs.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of pyrrolidine derivatives, particularly those containing thiophene groups:

  • Anticonvulsant Activity : A study evaluated derivatives similar to our compound for their anticonvulsant properties using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Results indicated promising efficacy with minimal toxicity at high concentrations, suggesting a favorable safety profile for further development .
  • Analgesic Activity : The analgesic potential was assessed through formalin tests and neuropathic pain models in mice, demonstrating significant pain relief comparable to existing treatments .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use sodium acetate as a catalyst for condensation steps ( ).

Basic: How should researchers characterize the compound’s structure and confirm crystallographic conformation?

Methodological Answer:

  • X-ray crystallography : Use single-crystal X-ray diffraction with software like SHELXL ( ) or OLEX2 ( ) for refinement. For azabicyclo systems, analyze dihedral angles (e.g., 86.59° between benzene and piperidine planes, as in ).
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and COSY spectra, focusing on azabicyclo protons (e.g., δ 2.62 ppm for N-CH3 in ).
    • IR : Confirm carbonyl (C=O, ~1720 cm⁻¹) and thiophene C-S-C (~696 cm⁻¹) stretches ( ).

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, full-face respirators (N100/P3 standards), and flame-retardant lab coats ( ).
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates ( ).
  • Storage : Keep in sealed containers at 2–8°C, separated from oxidizers ( ).

Advanced: How can conformational dynamics of the azabicyclo[3.2.1]octane core impact biological activity?

Methodological Answer:

  • Crystal Structure Analysis : Use SHELXL to refine chair (azabicyclo) and envelope (pyrrolidine) conformations ( ). Measure deviations (e.g., N atom displacement by 0.661 Å in ).
  • SAR Studies : Modify substituents (e.g., thiophen-3-yl vs. nitro groups) to assess binding affinity changes. Pyrrolidine-2,5-dione derivatives show enhanced agonistic effects when substituents improve hydrogen bonding ( ).

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Software Workflow : Combine SHELXD (for initial phase solution) and OLEX2’s graphical interface for real-time error correction ( ).
  • Disorder Handling : Apply split models for disordered atoms (e.g., fluorine in ). Use restraints (SHELXL’s SIMU/DELU) to stabilize refinement.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use GROMACS or AutoDock to model interactions with receptors (e.g., GPR119-Gs complex in ). Focus on hydrogen bonds between pyrrolidine-2,5-dione and residues like Q652.64/R2627.36.
  • MD Simulations : Analyze stability of azabicyclo conformations in aqueous environments (e.g., 100 ns runs with AMBER force fields).

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